molecular formula C18H20N2O B4590359 N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA

Cat. No.: B4590359
M. Wt: 280.4 g/mol
InChI Key: PWLKTMPBZMAVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA: is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an indene moiety and a phenethyl group attached to the urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with phenethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Products may include oxidized derivatives of the indene moiety.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in further chemical research.

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its urea functional group, which is known to interact with various biological molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.

Industry: In industrial applications, N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA can be used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The urea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The indene and phenethyl groups may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    N-(2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE: This compound shares the indene moiety but has an acetamide group instead of a urea group.

    N-(2,3-DIHYDRO-1H-INDEN-5-YL)-2-[(2-NITRO-3-PYRIDINYL)OXY]ACETAMIDE: Similar indene structure with different functional groups.

Uniqueness: N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-PHENETHYLUREA is unique due to the combination of the indene moiety and the phenethyl group attached to the urea functional group

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c21-18(19-12-11-14-5-2-1-3-6-14)20-17-10-9-15-7-4-8-16(15)13-17/h1-3,5-6,9-10,13H,4,7-8,11-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLKTMPBZMAVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA
Reactant of Route 2
Reactant of Route 2
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N'-PHENETHYLUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.